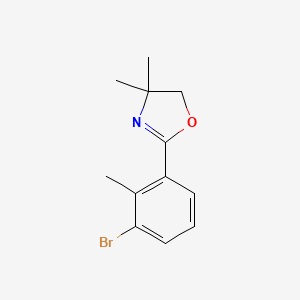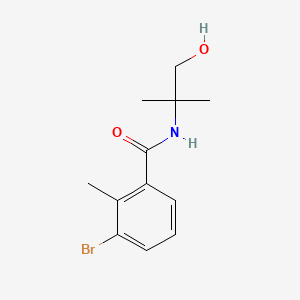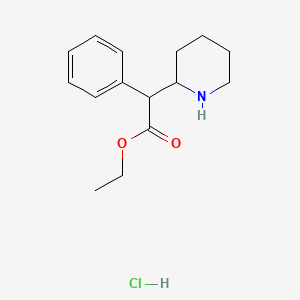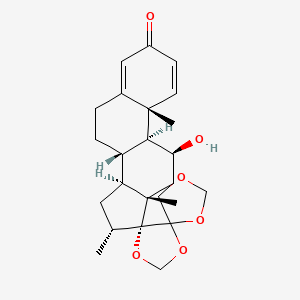
11beta-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-1,4-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11beta-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-1,4-dien-3-one is a synthetic glucocorticoid intermediate. It is a complex organic compound with the molecular formula C24H34O6 and a molecular weight of 418.53 g/mol . This compound is used primarily in the synthesis of anti-inflammatory steroids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11beta-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-1,4-dien-3-one involves multiple steps, starting from simpler steroidal precursors. The key steps include:
Hydroxylation: Introduction of the hydroxyl group at the 11beta position.
Methylation: Addition of a methyl group at the 16alpha position.
Methylenedioxy Formation: Formation of methylenedioxy bridges at the 17,20 and 20,21 positions.
These reactions typically require specific catalysts and conditions, such as the use of strong acids or bases, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques like chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
11beta-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-1,4-dien-3-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 11beta position can be oxidized to a ketone.
Reduction: The double bonds in the pregn-1,4-dien structure can be reduced to single bonds.
Substitution: The methylenedioxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the double bonds yields a more saturated steroidal structure.
Scientific Research Applications
11beta-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-1,4-dien-3-one is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex steroidal compounds.
Biology: Studying the effects of glucocorticoids on cellular processes.
Medicine: Development of anti-inflammatory and immunosuppressive drugs.
Industry: Production of steroid-based pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with glucocorticoid receptors in the body. Upon binding to these receptors, it modulates the expression of specific genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins, thereby reducing inflammation and immune activity.
Comparison with Similar Compounds
Similar Compounds
- 11beta-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-4-en-3-one
- 11beta-Hydroxy-16alpha-methyl-17,20:20,21-bis(methylenedioxy)-pregn-1,4-dien-3-one
Uniqueness
Compared to other similar compounds, this compound has unique structural features, such as the specific positioning of the hydroxyl and methylenedioxy groups, which contribute to its distinct biological activity and chemical reactivity.
Properties
InChI |
InChI=1S/C24H32O6/c1-14-8-18-17-5-4-15-9-16(25)6-7-21(15,2)20(17)19(26)10-22(18,3)24(14)23(29-13-30-24)11-27-12-28-23/h6-7,9,14,17-20,26H,4-5,8,10-13H2,1-3H3/t14-,17+,18+,19+,20-,21+,22+,23?,24-/m1/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUKJCRDHBHOOD-VQSCDDITSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C15C6(COCO6)OCO5)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@@]15C6(COCO6)OCO5)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
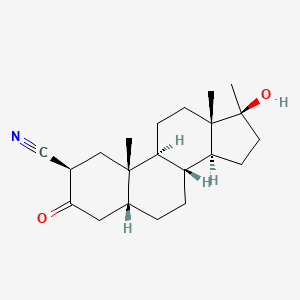
![6-Chloro-2-cyclopropylamino-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B565915.png)

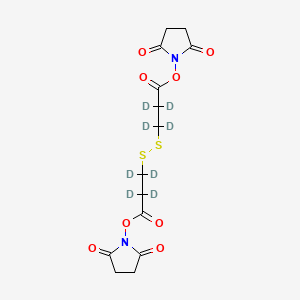

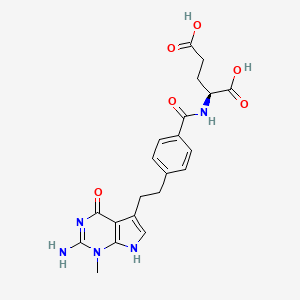
![4,5-Dihydro-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,4-dimethyl-oxazole](/img/structure/B565925.png)
![[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazol-5-yl-methanone](/img/structure/B565929.png)
